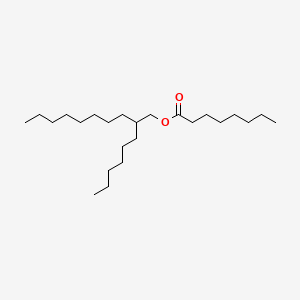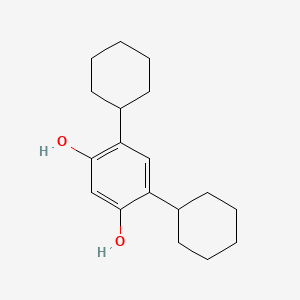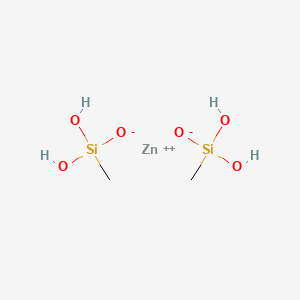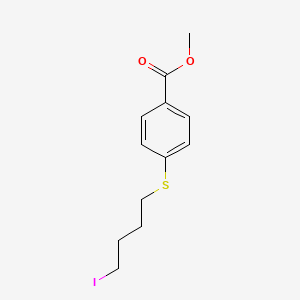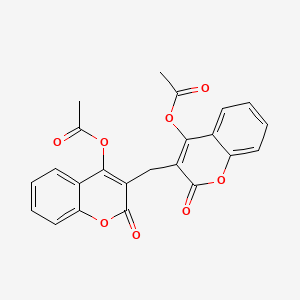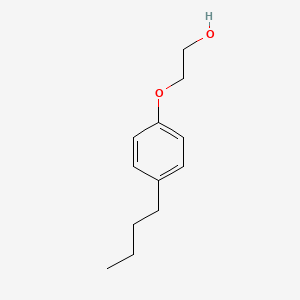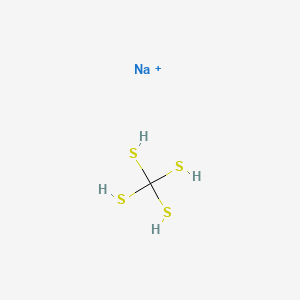![molecular formula C21H44O2 B12650643 1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane CAS No. 93894-26-9](/img/structure/B12650643.png)
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane is an organic compound with the molecular formula C17H36O2. It is known for its unique structural properties, which include a long alkyl chain and ether functionalities. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane typically involves the reaction of 3,7-dimethyloctanol with methoxydecane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature of around 100-120°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether functionalities to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can enhance the absorption of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(3,7-Dimethyloctyl)oxy]-4-methoxybenzene
- 4-[(3,7-Dimethyloctyl)oxy]-1-methoxy-2-vinylbenzene
Uniqueness
1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane stands out due to its specific structural configuration, which imparts unique physicochemical properties. Its long alkyl chain and ether functionalities make it highly versatile in various applications, from organic synthesis to industrial formulations.
Propiedades
Número CAS |
93894-26-9 |
|---|---|
Fórmula molecular |
C21H44O2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
1-(3,7-dimethyloctoxy)-1-methoxydecane |
InChI |
InChI=1S/C21H44O2/c1-6-7-8-9-10-11-12-16-21(22-5)23-18-17-20(4)15-13-14-19(2)3/h19-21H,6-18H2,1-5H3 |
Clave InChI |
DKWLTGSORMOOAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(OC)OCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


